sodium;(113C)octanoate sodium;(113C)octanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13335502
InChI: InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;
SMILES:
Molecular Formula: C8H15NaO2
Molecular Weight: 167.19 g/mol

sodium;(113C)octanoate

CAS No.:

Cat. No.: VC13335502

Molecular Formula: C8H15NaO2

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

sodium;(113C)octanoate -

Specification

Molecular Formula C8H15NaO2
Molecular Weight 167.19 g/mol
IUPAC Name sodium;(113C)octanoate
Standard InChI InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;
Standard InChI Key BYKRNSHANADUFY-IYWRZBIASA-M
Isomeric SMILES CCCCCCC[13C](=O)[O-].[Na+]
Canonical SMILES CCCCCCCC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium;(113C)octanoate is a medium-chain fatty acid salt with a carbon-13 isotope incorporated at the carboxyl group. Its IUPAC name, sodium;(113C)octanoate, reflects this structural specificity. The compound’s isotopic purity (>98%) is validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with the 13C^{13}\text{C}-labeled carboxyl carbon resonating at δ ~180 ppm in NMR spectra .

Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H15NaO2\text{C}_8\text{H}_{15}\text{NaO}_2
Molecular Weight167.19 g/mol
CAS Number201612-61-5
Isotopic Enrichment>98% at C1
SolubilityHighly soluble in water
Thermal StabilityDecomposition onset at ~250°C

The compound’s structure is confirmed by its canonical SMILES (CCCCCCC[13C](=O)[O].[Na+]\text{CCCCCCC}[^{13}\text{C}](=\text{O})[\text{O}^-].[\text{Na}^+]) and InChIKey (BYKRNSHANADUFY-IYWRZBIASA-M) .

Synthesis and Preparation

Sodium;(113C)octanoate is synthesized through the neutralization of 13C^{13}\text{C}-labeled octanoic acid with sodium hydroxide. The reaction proceeds under mild conditions (room temperature, aqueous ethanol) to yield the sodium salt with high isotopic fidelity. Industrial-scale production employs continuous flow reactors to maintain pH (10–12) and minimize isotopic scrambling.

Critical Synthesis Parameters:

  • Precursor Purity: Octanoic acid-1-13C must exhibit ≥99% chemical and isotopic purity.

  • Reaction Monitoring: pH-stat titration ensures complete deprotonation of the carboxylic acid.

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials.

Applications in Scientific Research

Metabolic Pathway Analysis

The compound serves as a tracer in lipid metabolism studies. When administered to model organisms, its 13C^{13}\text{C} label enables tracking through β-oxidation pathways via NMR and mass spectrometry. In hepatic studies, over 90% of cellular citrate pools incorporate 13C^{13}\text{C} from sodium;(113C)octanoate, demonstrating its dominance over glucose and glutamine as a carbon source .

Clinical Diagnostics: 13C-Octanoate Breath Test

This noninvasive diagnostic tool assesses gastric emptying rates and liver function. Patients ingest 100 mg of sodium;(113C)octanoate, and exhaled 13CO2^{13}\text{CO}_2 is quantified. Key clinical findings include:

Diagnostic ParameterValue (NASH vs. NAFL)
Sensitivity95%
Specificity74%
Time to Peak 13CO2^{13}\text{CO}_245–60 minutes

The test differentiates nonalcoholic steatohepatitis (NASH) from simple steatosis (NAFL) with high accuracy, leveraging delayed 13CO2^{13}\text{CO}_2 excretion in impaired hepatic function .

Hyperpolarized Magnetic Resonance Imaging (MRI)

Hyperpolarized sodium;(113C)octanoate enables real-time visualization of myocardial metabolism. In rat models, the primary metabolite detected is 13C^{13}\text{C}-acetylcarnitine, confirming its role in cardiac energy production. This application is pivotal for studying ischemic heart disease and metabolic cardiomyopathies.

Research Findings and Therapeutic Insights

Cardioprotective Effects

A porcine model of traumatic cardiac arrest revealed that sodium;(113C)octanoate infusion:

  • Improved Cardiac Output: Increased by 32% compared to controls.

  • Reduced Injury Markers: Troponin-I levels decreased by 41%, and S100B (a cerebral injury marker) by 29% .
    Mechanistically, the compound enhances ATP synthesis via preferential β-oxidation, mitigating ischemia-reperfusion injury.

Antimicrobial Properties

Sodium;(113C)octanoate exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli at 5 mM concentrations. Its mechanism involves membrane disruption, evidenced by increased propidium iodide uptake in treated bacteria .

Hazard TypeGHS Classification
Skin IrritationCategory 2 (H315)
Eye DamageCategory 2 (H319)

Personal protective equipment (gloves, goggles) is mandatory during handling. Contaminated surfaces require decontamination with 70% ethanol .

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